molecular formula C19H32BN3O4 B1440137 tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 877399-74-1

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1440137
CAS No.: 877399-74-1
M. Wt: 377.3 g/mol
InChI Key: QSQWENQPOSRWLP-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-74-1, molecular formula: C₁₉H₃₂BN₃O₄, molecular weight: 377.29) is a boronic ester derivative featuring a piperidine core functionalized with a tert-butyl carbamate (Boc) protecting group and a pyrazole ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, making it a critical intermediate in pharmaceutical synthesis . Key physicochemical properties include a topological polar surface area (TPSA) of 64.7 Ų, moderate gastrointestinal absorption, and low blood-brain barrier (BBB) permeability, as reported in .

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse sources.

  • Molecular Formula : C₁₆H₂₈BNO₄
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 286961-14-6
  • Purity : Typically >98% (by HPLC or GC)
  • Melting Point : Approximately 116 °C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : The synthesis often utilizes tert-butyl carbamate and boronic acid derivatives.
  • Methodology : Common methods include coupling reactions facilitated by palladium catalysts under inert atmospheres.
  • Yield : The yield can vary but is often reported around 70%-80% depending on the reaction conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key findings from recent studies include:

Anticancer Activity

Research indicates that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. Specifically:

  • Mechanism : They may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Method : Disc diffusion and broth microdilution methods were employed to assess efficacy against bacterial strains.
  • Results : Moderate antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

  • In Vitro Studies : The compound exhibited protective effects on neuronal cells exposed to oxidative stress.
  • Mechanism of Action : It is hypothesized that the dioxaborolane group may confer antioxidant properties.

Data Summary Table

PropertyValue
Molecular FormulaC₁₆H₂₈BNO₄
Molecular Weight309.21 g/mol
CAS Number286961-14-6
Purity>98% (HPLC)
Melting Point116 °C
Anticancer IC50Micromolar range
Antibacterial ActivityModerate against S. aureus

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Ensure proper ventilation and use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to ignition sources due to flammability risks (P210 code) . Always consult Safety Data Sheets (SDS) for emergency measures, such as eye wash stations and respiratory protection if aerosolization occurs . Store in a cool, dry environment away from oxidizing agents.

Q. How can the purity of this compound be verified after synthesis or procurement?

  • Methodological Answer: Use analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For NMR, compare the integration ratios of the tert-butyl group (~1.2 ppm, singlet) and the dioxaborolane protons (~1.3 ppm, multiplet) to confirm structural integrity . Mass spectrometry (MS) can further validate molecular weight (e.g., calculated MW 388.3 g/mol).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical route involves Suzuki-Miyaura coupling between a pyrazole-bearing boronic ester and a piperidine precursor. For example, react tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the dioxaborolane moiety?

  • Methodological Answer: Optimize stoichiometry (1:1.2 ratio of halide precursor to boronic ester) and reaction time (12–24 hours). Use degassed solvents to prevent catalyst poisoning. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For challenging substrates, employ microwave-assisted synthesis (80°C, 30 min) to enhance efficiency .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer: Discrepancies in NMR signals (e.g., overlapping piperidine and pyrazole protons) can be addressed using 2D techniques like HSQC or COSY to assign coupling patterns. For ambiguous boron-related peaks (e.g., ~30 ppm in ¹¹B NMR), compare with reference spectra of analogous dioxaborolane derivatives .

Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. However, steric hindrance from the tert-butyl and tetramethyl groups may slow transmetallation. Mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Q. What are the implications of batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer: Variability in residual palladium (from synthesis) can affect cytotoxicity profiles. Quantify metal impurities via inductively coupled plasma mass spectrometry (ICP-MS) and implement purification steps (e.g., activated charcoal treatment). Validate biological activity across multiple batches using dose-response curves (IC₅₀ comparisons) .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Key Applications/Reactivity
Target Compound 877399-74-1 C₁₉H₃₂BN₃O₄ 377.29 Pyrazole-linked dioxaborolane, Boc-protected piperidine Suzuki coupling, intermediate for kinase inhibitors
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate 1310383-45-9 C₂₃H₃₆BNO₅ 417.35 Phenoxymethyl linker instead of pyrazole Potential use in aryl ether syntheses; higher lipophilicity due to aromatic substituent
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester N/A C₁₆H₂₉BNO₄ 309.22 Tetrahydropyridine ring (unsaturated) vs. piperidine Conformational flexibility for targeting enzymes or receptors
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate N/A C₂₄H₃₅BF₃N₂O₄ 489.36 Trifluoromethylbenzyl group on piperazine Enhanced metabolic stability; applications in fluorinated drug candidates
tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate N/A C₂₀H₃₅BNO₄ 380.32 Cyclopropylmethyl spacer Improved steric hindrance for selective coupling reactions

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Cyclopropyl-containing analogs (e.g., ) demonstrate enhanced resistance to cytochrome P450 oxidation due to steric shielding of the boron center .
  • Bioavailability : The Boc group in all analogs improves synthetic handling but requires acidic deprotection in final drug candidates, as seen in and .

Pharmaceutical Intermediate Utility

  • The target compound was employed in the synthesis of quinoline derivatives via Suzuki coupling (73% yield, ), highlighting its role in constructing heterocyclic drug scaffolds .
  • Analog tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS 1310383-45-9) has been used in kinase inhibitor research, leveraging its aromatic linker for target binding .

Stability and Handling

  • All dioxaborolane-containing compounds are moisture-sensitive, requiring anhydrous conditions during synthesis. The Boc group provides temporary protection against nucleophilic attack, as noted in and .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the coupling of a halogenated pyrazole-piperidine derivative with a boron reagent such as bis(pinacolato)diboron. The process is catalyzed by palladium complexes under inert atmosphere conditions, with potassium acetate serving as a base. The key steps include:

  • Preparation of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate as a precursor.
  • Borylation via palladium-catalyzed cross-coupling with bis(pinacolato)diboron.
  • Purification and isolation of the final boronate ester product.

This method is favored due to its efficiency, moderate reaction conditions, and relatively high yields.

Detailed Reaction Conditions and Catalysts

The reaction is generally performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or 1,4-dioxane. Temperature control is critical, typically maintained at 80–110 °C, with reaction times ranging from 2 to 24 hours depending on scale and catalyst system.

Common catalysts and reagents:

Catalyst/Complex Base Solvent Temperature (°C) Reaction Time Yield (%) Notes
Bis(triphenylphosphine)palladium(II) chloride Potassium acetate DMSO 80 2 h 87.9 Inert atmosphere required
Tetrakis(triphenylphosphine)palladium(0) Potassium acetate DMSO 80 2 h 83 Inert atmosphere
Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 Potassium acetate DMSO 80 3 h 73 Inert atmosphere
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride Potassium acetate 1,4-Dioxane 90–110 12 h 90–94 Sealed tube, inert atmosphere
Isopropylmagnesium chloride (Grignard reagent) + bis(pinacol)diboron - THF -10 to 20 2–12 h 61.5–81 Two-step process, inert atmosphere

Stepwise Synthetic Route Example

A representative preparation involves the following steps:

  • Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
    Starting from tert-butyl 4-(hydroxy)piperidine-1-carboxylate, iodination or halogen exchange yields the iodo-substituted pyrazole derivative.

  • Palladium-catalyzed borylation
    The iodo-pyrazole intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate base under inert atmosphere in DMSO or 1,4-dioxane at 80–110 °C.

  • Purification
    The product is isolated as a white to off-white solid with melting point approximately 114–118 °C, and purity confirmed by HPLC and NMR spectroscopy.

Reaction Yields and Optimization

Yields vary depending on catalyst choice, solvent, temperature, and reaction time. The highest reported yields (~94%) are obtained using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in 1,4-dioxane at 90 °C for 24 hours under inert atmosphere in a sealed tube. Shorter reaction times and alternative catalysts typically yield 73–88%.

Lower yields (~40%) have been reported under less optimized conditions or shorter reaction times, emphasizing the importance of strict control over reaction parameters.

Analytical and Purity Considerations

  • Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product identity and purity.
  • Physical Properties: The product is a white or off-white powder with melting point 114–118 °C.
  • Purity: High purity (>99%) is essential for pharmaceutical applications and is routinely verified.

Summary Table of Key Preparation Parameters and Yields

Step/Method Catalyst/Conditions Solvent Temp (°C) Time Yield (%) Notes
Borylation of tert-butyl 4-(4-iodo-pyrazol-1-yl)piperidine-1-carboxylate Bis(triphenylphosphine)palladium(II) chloride + KOAc DMSO 80 2 h 87.9 Inert atmosphere
Same as above Tetrakis(triphenylphosphine)palladium(0) + KOAc DMSO 80 2 h 83 Inert atmosphere
Using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride KOAc 1,4-Dioxane 90 12–24 h 90–94 Sealed tube, inert atmosphere
Grignard reagent route Isopropylmagnesium chloride + bis(pinacol)diboron THF -10 to 20 2–12 h 61.5–81 Two-step, inert atmosphere

Research Findings and Practical Notes

  • The palladium-catalyzed borylation is the most efficient and commonly employed method.
  • Reaction atmosphere must be inert (nitrogen or argon) to prevent catalyst deactivation and side reactions.
  • Potassium acetate is the preferred base for facilitating the transmetalation step.
  • Solvent choice affects solubility and reaction rate; DMSO and 1,4-dioxane are optimal.
  • The boronate ester moiety introduced is stable and useful for further Suzuki-Miyaura cross-coupling reactions in drug synthesis.
  • Scale-up is feasible with careful control of temperature and reaction time.

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWENQPOSRWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901007779
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877399-74-1
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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Record name tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To tert-butyl 4-hydroxypiperidine-1-carboxylate (402 mg, 2.0 mmol) in methylene chloride (20 mL) and triethylamine (303 mg, 3.0 mmol) at 4° C. was added methanesulfonyl chloride (274 mg, 2.4 mmol) drop-wise. The reaction was brought to ambient temperature and was stirred for 1 hour. The reaction mixture was concentrated in vacuo and diluted in diethyl ether (20 mL). The solution was washed with 1N hydrochloric acid (3 mL), water (3 mL), and saturated sodium bicarbonate (3 mL). The organics were dried (sodium sulfate) and concentrated in vacuo to afford tert-butyl4-(methylsulfonyloxy)piperidine-1-carboxylate in quantitative yield. The product was used directly in the next step without further purification. A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (427 mg, 2.2 mmol), tert-butyl4-(methylsulfonyloxy)piperidine-1-carboxylate (2.0 mmol), and cesium carbonate (847 mg, 2.6 mmol) in DMF (5 mL) was stirred at 100° C. overnight. The mixture was diluted with saturated aqueous NaHCO3 and extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated to provide crude pale yellow oil 884 mg. MS (m/z): 378 (M+H)+.
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
847 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (7.33 g, 26.2 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.09 g, 26.2 mmol), and Cs2CO3 (12.8 g, 39.3 mmol) in DMF (50 mL) was heated at 100° C. for 24 h. The mixture was cooled to RT and diluted with water (100 mL) and extracted with EtOAc (3×60 mL). The combined organic phases were washed with water (3×50 mL), brine (50 mL), and dried over anhydrous sodium sulfate. The residue was purified by flash chromatography (20 to 40% ethyl acetate:hexanes) to afford 3.84 g (39%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.81 (s, 1H), 7.74 (s, 1H), 4.17-4.35 (m, 3H), 2.89 (m, J=11.12 Hz, 2H), 2.14 (d, J=14.65 Hz, 2H), 1.90 (qd, J=12.25, 4.42 Hz, 3H), 1.48 (s, 9H), 1.33 (s, 12H); MS (ESI): 379.15 [M+H]+; HPLC tR=3.17 min.
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods III

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (4.12 g, 21.2 mmol, Aldrich, Cat. 525057) in N,N-dimethylformamide (20 mL) was added sodium hydride (1.78 g, 44.5 mmol) at 0° C. The resulting solution was stirred at r.t. for one hour, and then tert-butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (6.3 g, 22 mmol) in DMF (2 mL) was added. The reaction mixture was heated at 90° C. overnight. Then the reaction mixture was cooled to r.t., quenched with water, and extracted with ethyl acetate. The organic layer was washed with NaHCO3 aqueous solution and brine successively, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on a silica gel column using 30% ethyl acetate in hexane as eluent to afford the desired compound (2.30 g, 28.74%). LCMS (M+H)+: m/z=378.4.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
28.74%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (30.0 g, 154 mmol), 4-methanesulfonyloxypiperidine-1-carboxylic acid tert-butylester (52.5 g, 200 mmol) and cesium carbonate (80.1 g, 246 mmol) in anhydrous DMF (400 mL) was heated to 100° C. for 24 h. DMF was removed under high vacuum. The residue was then diluted with water (200 mL) and extracted with EtOAc (3×200 mL). The combined organic phases were washed with water (3×50 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. To the orange-brown oily residue was added diisopropyl ether (300 mL), and the mixture was stirred at 0° C. for 2 h. Colorless crystals separated out that were filtered off and dried in vacuo to give a 1st crop of the title compound. The filtrate was then concentrated in vacuo, the residue was mixed with diisopropyl ether (100 mL), a small amount of the 1st crop was added as a seed, and the mixture was stirred overnight. The resulting white precipitate was filtered and dried in vacuo as 2nd crop of the title compound. 1H NMR (300 MHz, CDCl3): δ=1.33 (s, 12H), 1.48 (s, 9H), 1.85-1.93 (m, 2H), 2.15-2.18 (m, 2H), 2.83-2.92 (m, 2H), 4.23-4.39 (m, 3H), 7.76 (s, 1H), 7.84 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
80.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (4.12 g, 21.2 mmol, Aldrich, Cat. 525057) in N,N-dimethylformamide (20 mL) was added sodium hydride (1.78 g, 44.5 mmol) at 0° C. The resulting solution was stirred at r.t. for one hour, and then tert-butyl 4-[methylsulfonyl)oxy]piperidine-1-carboxylate (6.3 g, 22 mmol) in DMF (2 mL) was added. The reaction mixture was heated at 90° C. overnight. Then the reaction mixture was cooled to r.t., quenched with water, and extracted with AcOEt. The organic layer was washed with NaHCO3 aqueous solution and brine successively, dried with MgSO4, and concentrated. The residue was purified by flash column chromatography on a silica gel column using 30% ethyl acetate in hexane as eluent to afford the desired compound (2.30 g, 28.74%). LCMS (M+H)+: m/z=378.4.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
piperidine-1-carboxylate
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
28.74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

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